molecular formula C13H17NO3 B1288006 Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 315718-05-9

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1288006
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, is an N-substituted 3-pyrroline . It is also referred to as 1-CBZ-3-羟甲基吡咯烷 in Chinese .


Synthesis Analysis

The synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves a two-stage process. In the first stage, oxalyl chloride and dimethyl sulfoxide are combined in dichloromethane at -75°C. After 2 minutes, N-Benzyloxycarbonyl-Pyrrolidin-3-yl-methanol is added and the solution is stirred at the same temperature for 0.5 hours. In the second stage, triethylamine is added and the solution is stirred at the same temperature for 5 minutes and then allowed to warm to room temperature. The products are then extracted with dichloromethane .


Molecular Structure Analysis

The molecular formula of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is C13H17NO3 . The InChI code is 1S/C13H17NO3/c15-9-12-6-7-14 (8-12)13 (16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .


Chemical Reactions Analysis

Benzyl 3-pyrroline-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .


Physical And Chemical Properties Analysis

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a molecular weight of 235.28 g/mol . It is available in liquid, solid, or semi-solid form . The storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

However, it’s worth noting that pyrrolidine, a five-membered ring which is a part of the structure of “Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety And Hazards

The compound is classified under GHS07 for safety. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Benzyl 3-pyrroline-1-carboxylate may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .

properties

IUPAC Name

benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592900
Record name Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

315718-05-9
Record name Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid (1.0 g, 4.0 mmol) in THF (37 mL) at 0° C. was added dropwise a solution of 1.0 M borane in THF (16.4 mL). The reaction was allowed to warm to room temperature and stir for 16 hours. The mixture was cooled to 0° C. and 10% HCl (50 mL) was added. After the addition, the mixture was extracted with DCM, and the extract was washed sequentially with saturated NaHCO3 solution and brine, then dried over sodium sulfate, filtered and the solvent was removed in vacuo. The product was used without further purification in the subsequent oxidation step.
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1 g
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37 mL
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16.4 mL
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50 mL
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Synthesis routes and methods II

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